molecular formula C10H15N B1626729 2-Methyl-3-phenylpropan-1-amine CAS No. 77916-78-0

2-Methyl-3-phenylpropan-1-amine

Cat. No.: B1626729
CAS No.: 77916-78-0
M. Wt: 149.23 g/mol
InChI Key: SVBLNCJETIXIPV-UHFFFAOYSA-N
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Description

2-Methyl-3-phenylpropan-1-amine is an organic compound belonging to the class of phenylpropylamines It consists of a phenyl group attached to a propan-1-amine moiety with a methyl substitution at the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-3-phenylpropan-1-amine can be synthesized through several methods. One common approach involves the reductive amination of 2-methyl-3-phenylpropanal using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride. Another method includes the catalytic hydrogenation of 2-methyl-3-phenylpropanenitrile.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-phenylpropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Various nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products Formed:

    Oxidation: Corresponding aldehydes or ketones.

    Reduction: Secondary or tertiary amines.

    Substitution: Derivatives with different functional groups replacing the amine group.

Scientific Research Applications

2-Methyl-3-phenylpropan-1-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-3-phenylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

  • Phenpromethamine (N-Methyl-2-phenylpropan-1-amine)
  • 2-Phenylpropan-1-amine
  • 3-Phenylpropan-1-amine

Comparison: 2-Methyl-3-phenylpropan-1-amine is unique due to its specific methyl substitution at the second carbon, which can influence its chemical reactivity and biological activity compared to its analogs. For instance, phenpromethamine and 2-phenylpropan-1-amine have different substitution patterns, leading to variations in their pharmacological profiles and applications .

Properties

IUPAC Name

2-methyl-3-phenylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-9(8-11)7-10-5-3-2-4-6-10/h2-6,9H,7-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBLNCJETIXIPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40506399
Record name 2-Methyl-3-phenylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40506399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77916-78-0
Record name β-Methylbenzenepropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77916-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-3-phenylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40506399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of commercially available 2-methyl-3-phenylpropylamide (4.32 g, 26.5 mmol) and lithium aluminium hydride (1.3 g, 34.3 mmol) in tetrahydrofuran (184 ml) was stirred at room temperature for 5 h. It was poured into aqu. sat. sodium sulfate and extracted with dichloromethane followed by drying of the organic solution and evaporation to provide the amine as an oil. Other syntheses have been reported, e.g. Dornow and Fust, Chem. Ber. 87, 984 (1954).
Name
2-methyl-3-phenylpropylamide
Quantity
4.32 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
184 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of commercially available 2-methyl-3-phenylpropylamide (4.32 g, 26.5 mmol) and lithium aluminium hydride (1.3 g, 34.3 mmol) in tetrahydrofuran (184 ml) was stirred at room temperature for 5 h. The reaction mixture was poured into saturated aqueous sodium sulfate and extracted with dichloromethane followed. The combined organic extracts were dried (sodium sulfate) and evaporated to provide the amine as an oil. For alternative preparations see: Dornow and Fust, Chem. Ber. 87, 984 (1954).
Name
2-methyl-3-phenylpropylamide
Quantity
4.32 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
184 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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